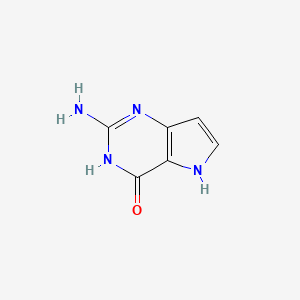

![molecular formula C6H5N3O B1417608 5H-Pyrrolo[3,2-d]pyrimidin-4-ol CAS No. 5655-01-6](/img/structure/B1417608.png)

5H-Pyrrolo[3,2-d]pyrimidin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O/c10-6-5-4(1-2-7-5)8-3-9-6/h1-3,7H,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWMXUDUWVFWJPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1N=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60971989 | |

| Record name | 5H-Pyrrolo[3,2-d]pyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60971989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5655-01-6 | |

| Record name | 5H-Pyrrolo[3,2-d]pyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60971989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5H-Pyrrolo[3,2-d]pyrimidin-4-ol: Structure, Properties, and Therapeutic Potential

Introduction: The Significance of the Pyrrolo[3,2-d]pyrimidine Scaffold

The relentless pursuit of novel therapeutic agents has led researchers down numerous molecular avenues, with heterocyclic compounds consistently emerging as a fertile ground for discovery. Among these, the pyrrolo[3,2-d]pyrimidine core, a deazapurine isostere, holds a place of distinction.[1] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, making it a privileged scaffold in medicinal chemistry.[1] This guide provides an in-depth technical exploration of a fundamental member of this class: 5H-Pyrrolo[3,2-d]pyrimidin-4-ol, also known by its common synonym, 9-deazaguanine.

This molecule is not merely a synthetic curiosity; it is the foundation upon which a multitude of potent and selective modulators of cellular pathways have been built. From kinase inhibitors in oncology to agents targeting metabolic pathways, the derivatives of 5H-pyrrolo[3,2-d]pyrimidin-4-ol have demonstrated significant therapeutic promise.[2][3] Understanding the core structure, its intrinsic properties, and synthetic accessibility is therefore paramount for researchers, scientists, and drug development professionals seeking to leverage this remarkable scaffold. This whitepaper will provide a comprehensive overview of 5H-pyrrolo[3,2-d]pyrimidin-4-ol, from its fundamental chemical characteristics to its biological significance and the experimental methodologies crucial for its study.

Molecular Architecture: Structure and Physicochemical Properties

The defining feature of 5H-pyrrolo[3,2-d]pyrimidin-4-ol is the fusion of a pyrimidine ring with a pyrrole ring, creating a bicyclic heteroaromatic system. This arrangement gives rise to unique electronic and steric properties that govern its interactions with biological macromolecules.

Tautomerism: A Key Structural Consideration

A critical aspect of the structure of 5H-pyrrolo[3,2-d]pyrimidin-4-ol is its potential for tautomerism. The lactam-lactim tautomerism in the pyrimidinone ring and the prototropic tautomerism in the pyrrole ring result in several possible forms. The keto (lactam) form, 5H-pyrrolo[3,2-d]pyrimidin-4(3H)-one, is generally considered the most stable tautomer under physiological conditions.[4][5] This has significant implications for its hydrogen bonding capabilities and, consequently, its binding to target proteins.[4]

Table 1: Physicochemical Properties of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol

| Property | Value | Source |

| Molecular Formula | C6H5N3O | [6] |

| Molecular Weight | 135.12 g/mol | [6] |

| IUPAC Name | 5H-pyrrolo[3,2-d]pyrimidin-4-ol | [7] |

| Synonyms | 9-Deazaguanine, 1H-Pyrrolo[3,2-d]pyrimidin-4-ol | [6] |

| Appearance | White to light yellow solid | [8] |

| Melting Point | >300 °C | [9] |

| Solubility | Soluble in common organic solvents (e.g., ethanol, dimethyl sulfoxide) | [8] |

Synthesis of the Core Scaffold: A Step-by-Step Protocol

The synthesis of 5H-pyrrolo[3,2-d]pyrimidin-4-ol (9-deazaguanine) has been the subject of considerable research, with several routes developed to improve yield and purity. An improved and efficient method is detailed below, which provides a reliable pathway for obtaining this key intermediate.

Experimental Protocol: An Improved Synthesis of 9-Deazaguanine

This protocol is adapted from an improved synthetic method that offers high yields. The key to this process is the use of a benzyloxymethyl (BOM) protecting group for the N3-position of the pyrimidinone ring, which is readily removed under mild conditions.

Step 1: Protection of the N3-Position

-

To a solution of 2-[(dimethylaminomethylene)amino]-6-methyl-5-nitro-4(3H)-pyrimidinone in DMF, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

-

Add benzyl chloromethyl ether to the mixture at room temperature.

-

Stir the reaction until completion, as monitored by TLC.

-

Work up the reaction to isolate the N3-BOM protected pyrimidinone.

Step 2: Condensation and Reductive Cyclization

-

Treat the N3-BOM protected pyrimidinone with DMF-dimethylacetal in DMF.

-

Following the condensation, perform a reductive cyclization of the resulting intermediate to form the protected 9-deazaguanine derivative.

Step 3: Deprotection and Final Product Formation

-

Treat the protected 9-deazaguanine derivative with ethanolic ammonia at an elevated temperature in a steel bomb.

-

Remove the BOM protecting group by catalytic hydrogenation using palladium hydroxide on carbon to yield 9-deazaguanine.

-

Recrystallize the final product from 50% ethanol to obtain a white solid.

Caption: Inhibition of one-carbon metabolism by pyrrolo[3,2-d]pyrimidine derivatives.

Kinase Inhibition in Oncology

The pyrrolo[3,2-d]pyrimidine scaffold has also been extensively explored for the development of kinase inhibitors. [2]Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many cancers. Derivatives of 5H-pyrrolo[3,2-d]pyrimidin-4-ol have been shown to be potent inhibitors of various kinases, including:

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. [10]* Kinase Insert Domain Receptor (KDR): Another name for VEGFR2, highlighting its importance as a therapeutic target. [2]* Multi-targeted Kinase Inhibitors: Some derivatives exhibit activity against a range of kinases, offering a broader therapeutic window.

The mechanism of action of these kinase inhibitors typically involves binding to the ATP-binding pocket of the enzyme, thereby preventing the phosphorylation of downstream substrates and disrupting the signaling cascade that promotes cancer cell proliferation and survival.

Inhibition of Purine Nucleoside Phosphorylase (PNP)

Derivatives of 9-deazaguanine have been identified as potent inhibitors of purine nucleoside phosphorylase (PNP). [2][11][12][13][14][15]PNP is a key enzyme in the purine salvage pathway. Inhibition of PNP can lead to the accumulation of deoxyguanosine, which is then converted to dGTP. In T-cells, high levels of dGTP are cytotoxic, making PNP inhibitors a promising strategy for the development of T-cell selective immunosuppressive agents for the treatment of autoimmune diseases and T-cell malignancies. [11]

Conclusion and Future Directions

5H-Pyrrolo[3,2-d]pyrimidin-4-ol is a foundational heterocyclic scaffold with immense potential in drug discovery and development. Its structural versatility has enabled the creation of a diverse array of biologically active molecules that target key cellular pathways implicated in cancer, autoimmune diseases, and other pathological conditions. The synthetic accessibility of the core structure, coupled with a deep understanding of its chemical and physical properties, provides a solid platform for further exploration and optimization.

Future research in this area will likely focus on the design of next-generation derivatives with enhanced potency, selectivity, and pharmacokinetic profiles. The elucidation of novel biological targets for this scaffold and the exploration of its potential in emerging therapeutic areas will undoubtedly continue to drive innovation in the field of medicinal chemistry. For researchers and drug development professionals, a thorough understanding of the principles and methodologies outlined in this guide is essential for unlocking the full therapeutic potential of the 5H-pyrrolo[3,2-d]pyrimidine core.

References

-

Biochemical and pharmacological properties of CI-972, a novel 9-deazaguanine analog purine nucleoside phosphorylase (PNP) inhibitor. PubMed. [Link]

-

Effect of 9-Benzyl-9-deazaguanine, a Potent Inhibitor of Purine Nucleoside Phosphorylase, on the Cytotoxicity and Metabolism of 6-Thio-2 - AACR Journals. [Link]

-

9-Deazaguanine derivatives: synthesis and inhibitory properties as multi-substrate analogue inhibitors of mammalian PNPs. PubMed. [Link]

-

Pyrrolo[3,2-d]pyrimidine derivatives as type II kinase insert domain receptor (KDR) inhibitors: CoMFA and CoMSIA studies. PubMed. [Link]

-

Structure-based design of inhibitors of purine nucleoside phosphorylase. 1. 9-(arylmethyl) derivatives of 9-deazaguanine. PubMed. [Link]

-

5H-Pyrrolo[3,2-d]pyrimidin-4-ol - ChemBK. [Link]

-

Tautomerism of Guanine Analogues - PMC - NIH. [Link]

-

Effect of 9-benzyl-9-deazaguanine, a potent inhibitor of purine nucleoside phosphorylase, on the cytotoxicity and metabolism of 6-thio-2'-deoxyguanosine. PubMed. [Link]

-

(PDF) Small molecule-mediated allosteric activation of the base excision repair enzyme 8-oxoguanine DNA glycosylase and its impact on mitochondrial function. ResearchGate. [Link]

-

5H-Pyrrolo(3,2-d)pyrimidin-4-amine | C6H6N4 | CID 5287565 - PubChem. [Link]

-

Possible tautomers of 9-substituted guanine (top) and analogous... - ResearchGate. [Link]

-

Novel pyrrolo[3,2-d]pyrimidine compounds target mitochondrial and cytosolic one-carbon metabolism with broad-spectrum antitumor efficacy - NIH. [Link]

-

Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation. PubMed. [Link]

-

Structural Characterization of 5-Substituted Pyrrolo[3,2-d]pyrimidine Antifolate Inhibitors in Complex with Human Serine Hydroxymethyl Transferase 2 - PMC - NIH. [Link]

-

Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein Journals. [Link]

-

7-Deazaguanines in DNA: functional and structural elucidation of a DNA modification system. PubMed Central. [Link]

-

A Critical Evaluation of Pyrrolo[2,3-d]pyrimidine-4-amines as Plasmodium falciparum Apical Membrane Antigen 1 (AMA1) Inhibitors. The Royal Society of Chemistry. [Link]

-

Theoretical studies on the tautomerization of guanine nucleobase | TSI Journals. [Link]

-

Pyrrolo[2,3-d]pyrimidin-4-ol CAS 3680-71-5 - Home Sunshine Pharma. [Link]

-

5H-Pyrrolo[3,2-d]pyrimidin-4-ol, 95% Purity, C6H5N3O, 10 grams - CP Lab Safety. [Link]

-

5H-Pyrrolo[3,2-d]pyrimidine | CAS 272-50-4 | AMERICAN ELEMENTS ®. [Link]

Sources

- 1. Structural Characterization of 5-Substituted Pyrrolo[3,2-d]pyrimidine Antifolate Inhibitors in Complex with Human Serine Hydroxymethyl Transferase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. 1-Deazaguanosine-Modified RNA: The Missing Piece for Functional RNA Atomic Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tautomerism of Guanine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. calpaclab.com [calpaclab.com]

- 7. americanelements.com [americanelements.com]

- 8. chembk.com [chembk.com]

- 9. Pyrrolo[2,3-d]pyrimidin-4-ol CAS 3680-71-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 10. Tautomerism unveils a self-inhibition mechanism of crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biochemical and pharmacological properties of CI-972, a novel 9-deazaguanine analog purine nucleoside phosphorylase (PNP) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. 9-Deazaguanine derivatives: synthesis and inhibitory properties as multi-substrate analogue inhibitors of mammalian PNPs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structure-based design of inhibitors of purine nucleoside phosphorylase. 1. 9-(arylmethyl) derivatives of 9-deazaguanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effect of 9-benzyl-9-deazaguanine, a potent inhibitor of purine nucleoside phosphorylase, on the cytotoxicity and metabolism of 6-thio-2'-deoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 9-Deazaguanine: Chemical Characteristics and Therapeutic Potential

Introduction: Beyond the Canonical Purine

In the landscape of drug development and biochemical research, the modification of canonical nucleobases offers a powerful strategy for modulating biological processes. 9-Deazaguanine, a synthetic analogue of guanine, stands out as a pivotal molecule in this field. By replacing the nitrogen atom at the 9th position of the purine ring with a carbon atom, 9-deazaguanine retains the core structure necessary for molecular recognition while gaining resistance to enzymatic cleavage. This subtle yet profound alteration makes it a potent and specific inhibitor of purine nucleoside phosphorylase (PNP), an enzyme crucial for T-cell function. This guide provides an in-depth exploration of the chemical characteristics, mechanism of action, and practical applications of 9-deazaguanine for researchers, scientists, and drug development professionals.

Section 1: Core Chemical Characteristics

A thorough understanding of a molecule's fundamental properties is paramount to its successful application. This section details the nomenclature, structure, and physicochemical properties of 9-deazaguanine.

Nomenclature and Structure

The unambiguous identification of a chemical entity is critical for scientific communication and reproducibility.

The structure of 9-deazaguanine features a pyrrolo[3,2-d]pyrimidine core, distinguishing it from the purine ring of natural guanine.

Figure 1: 2D Chemical Structure of 9-Deazaguanine.

Physicochemical Properties

The physical and chemical properties of 9-deazaguanine dictate its handling, formulation, and behavior in biological systems. These are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆N₄O | [1][2][3] |

| Molecular Weight | 150.14 g/mol | [3][4] |

| Appearance | A crystalline solid | [2] |

| Melting Point | >300 °C | |

| Solubility | DMSO: 20 mg/mLDMF: 2.5 mg/mLEthanol: Slightly solublePBS (pH 7.2): Slightly soluble | [2] |

| Stability | Stable for ≥ 4 years under appropriate storage conditions. | [2] |

| Storage | Room temperature. | [2] |

Acid-Base Properties (pKa): The pKa values of 9-deazaguanine are crucial for its ionization state at physiological pH, which influences its ability to interact with the active site of its target enzyme. While direct experimental values for 9-deazaguanine are not readily available, data from the closely related analogue, 1-deazaguanine, show pKa values comparable to natural guanine. For 1-deazaguanine, a pKa of 3.93 is attributed to the protonation of the N7 position, and a pKa of 9.10 is associated with the deprotonation of the hydroxyl group.[5] This suggests that at physiological pH (~7.4), 9-deazaguanine exists predominantly in its neutral form, which is critical for its entry into cells and subsequent binding to PNP.

Section 2: Mechanism of Action - Targeting Purine Nucleoside Phosphorylase

The therapeutic potential of 9-deazaguanine stems directly from its potent and selective inhibition of Purine Nucleoside Phosphorylase (PNP).

The Role of PNP in Purine Salvage

PNP is a key enzyme in the purine salvage pathway, which allows cells to recycle purine bases from the breakdown of nucleotides. In T-lymphocytes, this pathway is particularly active. PNP catalyzes the reversible phosphorolysis of purine ribonucleosides and 2'-deoxyribonucleosides (like deoxyguanosine) to the corresponding purine base and ribose-1-phosphate or deoxyribose-1-phosphate.

A deficiency in PNP activity leads to a buildup of its substrates, particularly deoxyguanosine. This is then phosphorylated by deoxycytidine kinase to form deoxyguanosine triphosphate (dGTP). High intracellular concentrations of dGTP are toxic specifically to T-cells, as it inhibits ribonucleotide reductase, thereby disrupting DNA synthesis and inducing apoptosis. This T-cell specific toxicity is the rationale for targeting PNP in diseases characterized by excessive T-cell proliferation.

Inhibitory Action of 9-Deazaguanine

9-Deazaguanine acts as a potent competitive inhibitor of PNP.[4] Its structure mimics the natural substrate, guanine, allowing it to bind to the enzyme's active site with high affinity. The dissociation constant (Kd) for 9-deazaguanine with PNP has been reported to be 160 nM, indicating a strong binding interaction.[2] By occupying the active site, 9-deazaguanine prevents the binding and cleavage of endogenous substrates like deoxyguanosine, leading to their accumulation and the subsequent cytotoxic cascade in T-cells. This targeted action makes it a promising candidate for therapies against T-cell cancers, autoimmune diseases, and in preventing tissue transplant rejection.[3]

Section 3: Synthesis Overview

The availability of high-purity 9-deazaguanine is essential for research and development. Several synthetic routes have been established, with modern methods focusing on improving yield and reducing complexity.

An improved, high-yield synthesis often starts with 2-amino-6-methyl-5-nitro-4(3H)-pyrimidinone. The key steps involve the protection of the N3-position, reaction with a formamide acetal to construct the pyrrole ring, reductive cyclization, and final deprotection to yield 9-deazaguanine. This multi-step process requires careful control of reaction conditions to ensure high purity of the final product.

Section 4: Experimental Protocols for Efficacy Assessment

Validating the biological activity of 9-deazaguanine requires robust and reproducible experimental protocols. The following sections provide methodologies for assessing its efficacy both at the enzymatic and cellular levels.

In Vitro PNP Enzyme Inhibition Assay

This protocol describes a continuous spectrophotometric assay to determine the half-maximal inhibitory concentration (IC50) of 9-deazaguanine against PNP. The assay monitors the conversion of a substrate to a product with a different absorbance spectrum.

Principle: The assay measures the rate of phosphorolysis of a substrate like 7-methylguanosine by PNP. The reaction is monitored by the change in absorbance at a specific wavelength. The reaction rates are measured at various concentrations of 9-deazaguanine to determine the IC50 value.

Materials:

-

Purified Purine Nucleoside Phosphorylase (e.g., from calf spleen)

-

9-Deazaguanine

-

7-Methylguanosine (substrate)

-

Potassium Phosphate buffer (e.g., 50 mM, pH 7.4)

-

DMSO (for dissolving inhibitor)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of kinetic measurements

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of 9-deazaguanine (e.g., 10 mM in DMSO).

-

Create a series of dilutions of 9-deazaguanine in the assay buffer. Ensure the final DMSO concentration is consistent across all wells (e.g., <1%).

-

Prepare a stock solution of 7-methylguanosine in the assay buffer.

-

Prepare the PNP enzyme solution to the desired final concentration in the assay buffer.

-

-

Assay Setup (in a 96-well plate):

-

To each well, add the assay buffer.

-

Add the 9-deazaguanine dilutions to the respective test wells. Include a control well with buffer and DMSO only (no inhibitor).

-

Add the PNP enzyme solution to all wells except for a "no enzyme" blank.

-

Incubate the plate for 10 minutes at 25°C to allow the inhibitor to bind to the enzyme.

-

-

Initiate Reaction:

-

Initiate the reaction by adding the 7-methylguanosine substrate to all wells.

-

-

Data Acquisition:

-

Immediately place the plate in the spectrophotometer.

-

Measure the change in absorbance at the appropriate wavelength (determined by the substrate used) kinetically for 10-15 minutes at 25°C.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate) for each well from the linear portion of the kinetic curve.

-

Normalize the rates relative to the "no inhibitor" control.

-

Plot the percent inhibition versus the logarithm of the 9-deazaguanine concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Rationale and Self-Validation:

-

Causality: Using a range of inhibitor concentrations allows for the determination of a dose-response curve, establishing a clear cause-and-effect relationship.

-

Trustworthiness: Including positive (no inhibitor) and negative (no enzyme) controls is essential. The "no enzyme" control ensures that the observed absorbance change is due to enzymatic activity. The linearity of the initial reaction rate validates that the substrate is not depleted and the enzyme is stable during the measurement period.

Cell-Based T-Cell Proliferation Assay

This protocol assesses the cytostatic or cytotoxic effects of 9-deazaguanine on a T-lymphocyte cell line, leveraging its mechanism of action.

Principle: PNP inhibition by 9-deazaguanine is only toxic to T-cells in the presence of deoxyguanosine (dGuo). This assay measures the proliferation of a T-cell line (e.g., MOLT-4) in the presence of a fixed concentration of dGuo and varying concentrations of 9-deazaguanine.

Materials:

-

T-lymphocyte cell line (e.g., MOLT-4)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

9-Deazaguanine

-

2'-Deoxyguanosine (dGuo)

-

Cell proliferation reagent (e.g., MTS, WST-1, or CellTiter-Glo®)

-

96-well sterile cell culture plates

-

Humidified incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding:

-

Harvest log-phase T-cells and determine cell density and viability.

-

Seed the cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in complete medium.

-

-

Compound Addition:

-

Prepare serial dilutions of 9-deazaguanine in culture medium.

-

Prepare a stock of dGuo and add it to all test wells to a final concentration of 10 µM.[6]

-

Add the 9-deazaguanine dilutions to the appropriate wells.

-

Include control wells: cells + medium only (vehicle control), cells + dGuo only.

-

-

Incubation:

-

Incubate the plate for 72 hours in a humidified incubator.

-

-

Proliferation Measurement:

-

Add the chosen cell proliferation reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time (e.g., 1-4 hours).

-

Measure the signal (absorbance or luminescence) using a plate reader.

-

-

Data Analysis:

-

Subtract the background reading (medium only).

-

Normalize the data to the "cells + dGuo only" control wells (representing 100% proliferation).

-

Plot the percentage of proliferation versus the logarithm of the 9-deazaguanine concentration.

-

Calculate the IC50 value using non-linear regression analysis.

-

Rationale and Self-Validation:

-

Causality: The key to this assay is the co-treatment with deoxyguanosine. 9-Deazaguanine alone should have minimal effect on proliferation. The potent inhibition of proliferation observed only in the presence of dGuo directly validates the PNP-dependent mechanism of action.

-

Trustworthiness: The inclusion of a "dGuo only" control is critical to confirm that dGuo itself is not toxic at the concentration used. A vehicle control ensures the solvent (e.g., DMSO) does not affect cell growth. The 72-hour incubation period allows for multiple cell divisions, providing a robust window to observe anti-proliferative effects.

Conclusion

9-Deazaguanine is a well-characterized guanine analogue with significant therapeutic potential as a selective immunosuppressive agent. Its potent inhibition of purine nucleoside phosphorylase provides a clear, rational basis for its use in targeting T-cell mediated pathologies. A comprehensive understanding of its chemical properties, coupled with robust in vitro and cell-based validation protocols, is essential for any researcher aiming to explore its utility in drug discovery and development. The continued exploration of 9-deazaguanine and its derivatives promises to yield novel therapies for a range of challenging diseases.

References

-

Jäschke, A., et al. (2018). 1-Deazaguanosine-Modified RNA: The Missing Piece for Functional RNA Atomic Mutagenesis. Molecules, 23(10), 2463. [Link]

-

PubMed. (1995). Comparative in vitro and in vivo activities of two 9-deazaguanine analog inhibitors of purine nucleoside phosphorylase, CI-972 and PD 141955. Int J Immunopharmacol, 17(2), 147-55. [Link]

-

PubChem. (n.d.). 9-Deazaguanine. [Link]

-

PubChem. (n.d.). 7-Deazaguanines in DNA: functional and structural elucidation of a DNA modification system. [Link]

-

PubMed. (1982). Direct C-glycosylation of guanine analogues: the synthesis and antiviral activity of certain 7- and 9-deazaguanine C-nucleosides. J Med Chem, 25(1), 32-5. [Link]

Sources

- 1. 9-Deazaguanine | C6H6N4O | CID 135461003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. 9-Deazaguanine | 65996-58-9 | FD09249 | Biosynth [biosynth.com]

- 4. scbt.com [scbt.com]

- 5. 1-Deazaguanosine-Modified RNA: The Missing Piece for Functional RNA Atomic Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative in vitro and in vivo activities of two 9-deazaguanine analog inhibitors of purine nucleoside phosphorylase, CI-972 and PD 141955 - PubMed [pubmed.ncbi.nlm.nih.gov]

The 9-Deazapurine Scaffold: A Privileged Structure in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 9-deazapurine scaffold, a bioisostere of natural purines, has emerged as a cornerstone in medicinal chemistry, demonstrating remarkable versatility and therapeutic potential. By replacing the nitrogen atom at the 9th position with a carbon, this scaffold gains unique physicochemical properties that allow for novel molecular interactions and expanded opportunities for chemical modification. This guide provides a comprehensive technical overview of the biological significance of 9-deazapurine derivatives, delving into their diverse mechanisms of action and wide-ranging therapeutic applications. We will explore their roles as potent inhibitors of crucial cellular targets, including protein kinases and purine nucleoside phosphorylase (PNP), as well as their ability to counteract multidrug resistance in cancer. This document is intended to serve as a detailed resource for researchers actively engaged in the design and development of next-generation therapeutics, offering insights into the causality behind experimental choices and providing robust, self-validating protocols for the evaluation of these promising compounds.

The 9-Deazapurine Core: A Gateway to Enhanced Biological Activity

The fundamental design principle behind the 9-deazapurine scaffold is the isosteric replacement of the N9 atom of a purine with a carbon atom. This seemingly subtle modification has profound implications for the molecule's electronic distribution and its ability to engage with biological targets. Unlike the N7-glycosidic bond in many purine nucleosides, the C-glycosidic bond that can be formed with 9-deazapurines offers greater stability against enzymatic cleavage, a critical factor in enhancing drug half-life. Furthermore, the presence of a carbon at the 9-position provides an additional site for substitution, allowing for the introduction of various functional groups to fine-tune potency, selectivity, and pharmacokinetic properties.

The synthesis of 9-deazapurine derivatives can be achieved through various chemical strategies. A common approach involves the direct Friedel-Crafts aroylation or arylmethylation of a 9-deazapurine core using trifluoromethanesulfonic acid as a catalyst.[1] This allows for the introduction of a wide range of substituents at the C9 position. Subsequent modifications, such as the Wolff-Kishner reduction of aroylated intermediates, can yield 9-arylmethyl derivatives.[1]

Diverse Biological Activities and Therapeutic Applications

The structural versatility of the 9-deazapurine scaffold has led to the discovery of derivatives with a broad spectrum of biological activities. These compounds have shown significant promise in oncology, virology, and immunology.

Anticancer Activity

9-deazapurine derivatives exhibit potent antiproliferative effects against a range of human cancer cell lines.[2] Their anticancer activity stems from multiple mechanisms, including the inhibition of key enzymes involved in cell cycle progression and survival, as well as the induction of apoptosis.

A primary mechanism through which 9-deazapurines exert their anticancer effects is the inhibition of protein kinases. These enzymes play a pivotal role in signal transduction pathways that regulate cell growth, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

9-deazapurine derivatives have been shown to act as ATP-competitive inhibitors, binding to the ATP-binding pocket of various kinases. The specific kinases targeted can be modulated by the nature of the substituents on the 9-deazapurine core. For instance, certain derivatives have demonstrated potent inhibitory activity against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.[3] By blocking the activity of CDKs, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

The following diagram illustrates a generalized pathway of kinase inhibition by a 9-deazapurine derivative leading to apoptosis:

Figure 1: General signaling pathway of kinase inhibition by 9-deazapurine derivatives.

Purine nucleoside phosphorylase (PNP) is a key enzyme in the purine salvage pathway. Inhibition of PNP leads to the accumulation of deoxyguanosine, which is subsequently phosphorylated to deoxyguanosine triphosphate (dGTP). Elevated levels of dGTP are particularly toxic to T-cells, making PNP an attractive target for the treatment of T-cell malignancies and autoimmune diseases.[4]

9-deazapurine ribonucleosides are a class of potent, non-cleavable PNP inhibitors.[5] They competitively inhibit the enzyme, with some derivatives exhibiting Ki values in the nanomolar range.[6] The mechanism of action involves the binding of the 9-deazapurine derivative to the active site of PNP, preventing the binding of the natural substrate. This leads to a selective depletion of T-lymphocytes.

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). These transporters actively efflux a wide range of anticancer drugs from the cell, reducing their intracellular concentration and efficacy.

Intriguingly, certain 9-deazapurine derivatives have been identified as broad-spectrum inhibitors of major ABC transporters, including P-gp, multidrug resistance-associated protein 1 (MRP1), and breast cancer resistance protein (BCRP).[7] These compounds can restore the sensitivity of resistant cancer cells to conventional chemotherapeutic agents.[7] The mechanism of action is believed to involve non-competitive inhibition of the transport function of these proteins.[7]

Antiviral Activity

The structural similarity of 9-deazapurines to natural purines makes them excellent candidates for antiviral drug development. Many viruses rely on their own or host cell enzymes for the synthesis of nucleic acids, and 9-deazapurine nucleoside analogs can act as fraudulent substrates, disrupting viral replication.

The mechanism of antiviral action often involves the intracellular phosphorylation of the 9-deazapurine nucleoside to its triphosphate form. This triphosphate analog can then be incorporated into the growing viral RNA or DNA chain by viral polymerases. The absence of a 3'-hydroxyl group in some analogs, or the altered geometry of the sugar moiety, can lead to chain termination, effectively halting viral replication.[8][9] Additionally, some 9-deazapurine derivatives have been shown to inhibit viral polymerases directly.[10]

Experimental Protocols for the Evaluation of 9-Deazapurine Derivatives

The successful development of 9-deazapurine-based therapeutics relies on robust and reproducible in vitro and in vivo evaluation methods. The following sections provide detailed, self-validating protocols for key assays.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the 9-deazapurine derivatives in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only controls.

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Antiviral Activity Assessment: Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of a compound to protect cells from the destructive effects of a virus.

Principle: Many viruses cause a visible change in host cells, known as the cytopathic effect (CPE), which can include cell rounding, detachment, and lysis. An effective antiviral agent will prevent or reduce the development of CPE.

Protocol:

-

Cell Monolayer Preparation: Seed a suitable host cell line in 96-well plates to form a confluent monolayer.

-

Compound and Virus Addition: Prepare serial dilutions of the 9-deazapurine derivatives. Add the compounds to the cell monolayers, followed by the addition of a standardized amount of virus. Include virus-only and cell-only controls.

-

Incubation: Incubate the plates at 37°C until CPE is maximal in the virus control wells (typically 3-7 days).

-

CPE Evaluation: The extent of CPE in each well is observed microscopically and can be scored. Alternatively, cell viability can be quantified using a dye-uptake method (e.g., Neutral Red) or the MTT assay as described above.

-

Data Analysis: The EC50 (the concentration of the compound that protects 50% of the cells from viral CPE) is calculated. The selectivity index (SI), which is the ratio of the cytotoxic concentration (CC50, determined in a parallel cytotoxicity assay) to the EC50, is a measure of the compound's therapeutic window.

Biochemical Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of a specific kinase.

Principle: Kinase activity is measured by quantifying the transfer of a phosphate group from ATP to a substrate. This can be detected using various methods, including radiometric assays (using ³²P-ATP) or non-radiometric methods like fluorescence-based or luminescence-based assays.

Protocol (Luminescence-based, e.g., ADP-Glo™ Kinase Assay):

-

Reagent Preparation: Prepare the kinase, substrate, ATP, and 9-deazapurine inhibitor solutions in the appropriate assay buffer.

-

Kinase Reaction: In a multi-well plate, combine the kinase, substrate, and inhibitor at various concentrations. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

ATP Depletion and ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Luminescence Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

-

Signal Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The IC50 value for the inhibitor is determined by plotting the percentage of kinase inhibition against the log of the inhibitor concentration.

The following diagram illustrates a typical drug discovery workflow for developing novel 9-deazapurine kinase inhibitors:

Figure 2: A typical drug discovery workflow for 9-deazapurine kinase inhibitors.

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

The biological activity of 9-deazapurine derivatives is highly dependent on the nature and position of substituents on the core scaffold and any associated sugar moieties. Systematic SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Table 1: Summary of Structure-Activity Relationships for 9-Deazapurine Derivatives

| Scaffold Position | Modification | Impact on Biological Activity | Representative Examples |

| C9 | Arylmethyl groups | Potent PNP inhibition.[6] | 9-(3,4-dichlorobenzyl)-9-deazaguanine |

| C9 | Acyclic phosphonates | Strong inhibition of human and M. tuberculosis PNP.[11] | Acyclic nucleoside phosphonates of 9-deazahypoxanthine |

| Sugar Moiety | 5'-deoxy-5'-iodo | Greatly enhanced PNP inhibitory activity.[5] | 5'-deoxy-5'-iodo-9-deazainosine |

| Purine Ring | Halogenation | Can enhance antiproliferative and antiviral activity.[2] | Halogenated 3-deazapurine and 9-deazapurine derivatives |

Conclusion and Future Perspectives

The 9-deazapurine scaffold has proven to be a remarkably fruitful starting point for the development of novel therapeutic agents. Its unique chemical properties and synthetic tractability have allowed for the creation of a diverse array of compounds with potent and selective biological activities. The continued exploration of this privileged structure, guided by a deep understanding of its mechanisms of action and structure-activity relationships, holds immense promise for addressing unmet medical needs in oncology, virology, and beyond. Future research will likely focus on the development of highly selective inhibitors for specific kinase isoforms, the design of next-generation antiviral agents with improved resistance profiles, and the exploration of novel applications for this versatile scaffold.

References

-

Štochmal’ová, A., Buriánková, L., Rampáčková, K., et al. (2017). 9-Deazapurines as Broad-Spectrum Inhibitors of the ABC Transport Proteins P-Glycoprotein, Multidrug Resistance-Associated Protein 1, and Breast Cancer Resistance Protein. Journal of Medicinal Chemistry, 60(21), 8758–8780. [Link]

-

Bolcato, G., Cescon, E., Pavan, M., et al. (2021). A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. International Journal of Molecular Sciences, 22(18), 9741. [Link]

-

Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

-

Gazivoda, T., Raić-Malić, S., Krištafor, V., et al. (2015). Novel Halogenated 3-deazapurine, 7-deazapurine and Alkylated 9-deazapurine Derivatives of L-ascorbic or imino-L-ascorbic Acid: Synthesis, Antitumour and Antiviral Activity Evaluations. European Journal of Medicinal Chemistry, 102, 288-302. [Link]

-

Stoeckler, J. D., Ryden, J. B., Parks Jr, R. E., et al. (1986). Inhibitors of purine nucleoside phosphorylase: effects of 9-deazapurine ribonucleosides and synthesis of 5'-deoxy-5'-iodo-9-deazainosine. Cancer Research, 46(4 Pt 1), 1774-1778. [Link]

-

Carterra. (2022). Advancing kinase drug discovery through massively parallel SPR fragment screening. News-Medical.Net. [Link]

-

Southern Research. (2021). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. Protocols.io. [Link]

-

Montgomery, J. A., Niwas, S., Rose, J. D., et al. (1993). Structure-based design of inhibitors of purine nucleoside phosphorylase. 1. 9-(arylmethyl) derivatives of 9-deazaguanine. Journal of Medicinal Chemistry, 36(1), 55-69. [Link]

-

Shih, H., Cottam, H. B., & Carson, D. A. (2002). Facile synthesis of 9-substituted 9-deazapurines as potential purine nucleoside phosphorylase inhibitors. Chemical & Pharmaceutical Bulletin, 50(3), 364-367. [Link]

-

Smetanina, M. A., & Mikhailov, S. N. (2021). In vitro methods for testing antiviral drugs. MethodsX, 8, 101481. [Link]

-

Institute of Animal Reproduction and Food Research of Polish Academy of Sciences. (2021). In Vitro Antiviral Testing. IAR. [Link]

-

Bio-protocol. Antiviral assay. [Link]

-

Ge, X., Li, J. L., Yang, X., et al. (2012). Inhibition of Tulane Virus Replication in vitro with RNA Interference. Virology Journal, 9, 204. [Link]

-

Tichý, M., Dračínský, M., Džubák, P., et al. (2023). Design, Synthesis, Biological Evaluation, and Crystallographic Study of Novel Purine Nucleoside Phosphorylase Inhibitors. Journal of Medicinal Chemistry, 66(10), 6845–6862. [Link]

-

Gilbertsen, R. B., Josyula, U., & Sircar, J. C. (1994). Biochemical and pharmacological properties of CI-972, a novel 9-deazaguanine analog purine nucleoside phosphorylase (PNP) inhibitor. Advances in Experimental Medicine and Biology, 370, 101-104. [Link]

-

Erion, M. D., Stoeckler, J. D., Gu, J., et al. (1997). Inhibitors of the enzyme purine nucleoside phosphorylase as potential therapy for psoriasis. Journal of the American Academy of Dermatology, 36(5 Pt 1), 717-726. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

-

BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]

-

Wang, G., Deval, J., Hong, J., et al. (2012). Synthesis and antiviral activity of a series of 1′-substituted 4-aza-7,9-dideazaadenosine C-nucleosides. Bioorganic & Medicinal Chemistry Letters, 22(10), 3494-3497. [Link]

-

Wu, C. P., Calcagno, A. M., & Ambudkar, S. V. (2008). Reversal of ABC drug transporter-mediated multidrug resistance in cancer cells: evaluation of current strategies. Current Molecular Pharmacology, 1(2), 93-105. [Link]

-

CLYTE Technologies. (2023). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

-

Chun, B. K., Song, Y., & Chu, C. K. (2011). Synthesis and antiviral activity of 2′-deoxy-2′-fluoro-2′-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5′-triphosphates. Bioorganic & Medicinal Chemistry Letters, 21(23), 7059-7062. [Link]

-

Uesugi, S., Ikebe, T., Saeki, T., et al. (2010). Structural-based design and synthesis of novel 9-deazaguanine derivatives having a phosphate mimic as multi-substrate analogue inhibitors for mammalian PNPs. Bioorganic & Medicinal Chemistry, 18(6), 2275-2284. [Link]

-

Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

-

Wu, C. P., Hsieh, C. H., & Ambudkar, S. V. (2008). Reversal of ABC drug transporter-mediated multidrug resistance in cancer cells: evaluation of current strategies. Current Molecular Pharmacology, 1(2), 93-105. [Link]

-

Chen, Z., Shi, T., Zhang, L., et al. (2016). Overcoming ABC transporter-mediated multidrug resistance: Molecular mechanisms and novel therapeutic drug strategies. Clinical Cancer Research, 22(6), 1304-1313. [Link]

-

Zhang, H., Wang, Y. J., & Zhang, Y. K. (2014). ABC Transporter Inhibitors in Reversing Multidrug Resistance to Chemotherapy. Current Medicinal Chemistry, 21(24), 2842-2861. [Link]

-

NAMSA. (2023). MTT Cytotoxicity Study. [Link]

-

Reaction Biology. (2019). Kinase Profiling & Screening. [Link]

-

Ibrahim, N. A., El-Gamal, M. I., Al-Aamri, M. S., et al. (2023). Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation. Molecules, 28(15), 5869. [Link]

-

Shih, H., Cottam, H. B., & Carson, D. A. (2002). Facile Synthesis of 9-Substituted 9-Deazapurines as Potential Purine Nucleoside Phosphorylase Inhibitors. Chemical & Pharmaceutical Bulletin, 50(3), 364-367. [Link]

-

Sharma, S., Hashmi, S. M., & Khan, M. S. (2016). Purine Analogues as Kinase Inhibitors: A Review. Mini Reviews in Medicinal Chemistry, 16(11), 865-881. [Link]

-

Shchekotikhin, A. E., & Glazunova, V. A. (2022). Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. International Journal of Molecular Sciences, 23(23), 15024. [Link]

-

Dhama, K., Sharun, K., Tiwari, R., et al. (2021). A review: Mechanism of action of antiviral drugs. Journal of Pure and Applied Microbiology, 15(1), 1-13. [Link]

-

Medical Essentials Plus. (2022). Nucleotide Inhibitors Antiviral drugs ; Definition, Examples and Mechanism of action. YouTube. [Link]

-

Wu, J., & Wang, X. (2022). An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. International Journal of Molecular Sciences, 23(19), 11849. [Link]

-

Zhang, J., Yang, P. L., & Gray, N. S. (2009). Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery?. ACS Chemical Biology, 4(7), 515-527. [Link]

-

Roskoski, R. (2016). Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors. Pharmacological Research, 103, 219-232. [Link]

-

Kelly, J. X., Smilkstein, M. J., & Riscoe, M. K. (2000). Structure-activity relationships and modes of action of 9-anilinoacridines against chloroquine-resistant Plasmodium falciparum in vitro. Antimicrobial Agents and Chemotherapy, 44(2), 403-408. [Link]

-

Wu, J., & Wang, X. (2017). Insights into the binding mode of MEK type-III inhibitors. A step towards discovering and designing allosteric kinase inhibitors across the human kinome. Scientific Reports, 7, 3762. [Link]

-

González-Chávez, Z., & Ramos-Esquivel, A. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(13), 5183. [Link]

-

Chen, Y. L., & Law, P. Y. (2021). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. RSC Advances, 11(54), 34221-34237. [Link]

Sources

- 1. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]

- 2. reactionbiology.com [reactionbiology.com]

- 3. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitors of the enzyme purine nucleoside phosphorylase as potential therapy for psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibitors of purine nucleoside phosphorylase: effects of 9-deazapurine ribonucleosides and synthesis of 5'-deoxy-5'-iodo-9-deazainosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-based design of inhibitors of purine nucleoside phosphorylase. 1. 9-(arylmethyl) derivatives of 9-deazaguanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 9-Deazapurines as Broad-Spectrum Inhibitors of the ABC Transport Proteins P-Glycoprotein, Multidrug Resistance-Associated Protein 1, and Breast Cancer Resistance Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals [mdpi.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Synthesis and antiviral activity of a series of 1′-substituted 4-aza-7,9-dideazaadenosine C-nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 5H-pyrrolo[3,2-d]pyrimidin-4-ol core, commonly known as 9-deazaguanine, represents a significant scaffold in medicinal chemistry, primarily recognized for its potent inhibition of purine nucleoside phosphorylase (PNP). This technical guide provides a comprehensive overview of the discovery, historical development, and evolving synthetic strategies for this important heterocyclic system. From its initial synthesis to its establishment as a cornerstone for the structure-based design of therapeutic agents, this document will detail the key scientific milestones. We will explore the causal relationships behind synthetic choices, the mechanism of its biological activity, and provide detailed experimental protocols. This guide is intended to serve as a valuable resource for researchers in drug discovery and development, offering both historical context and practical insights into the chemistry and biology of 5H-pyrrolo[3,2-d]pyrimidin-4-ol and its derivatives.

Introduction: The Genesis of a Purine Analogue

The story of 5H-pyrrolo[3,2-d]pyrimidin-4-ol is intrinsically linked to the broader exploration of purine antimetabolites as potential therapeutic agents. The structural similarity of the pyrrolo[3,2-d]pyrimidine core to the natural purine ring system made it an attractive target for synthetic chemists aiming to create molecules that could interfere with biological pathways involving purines. The replacement of the nitrogen atom at position 9 with a carbon atom, creating a "9-deazapurine," was a key chemical modification that led to compounds with unique biological properties.

While the precise first synthesis of 5H-pyrrolo[3,2-d]pyrimidin-4-ol is not easily pinpointed to a single "discovery" paper, its early development can be traced through the pioneering work on deazapurine nucleosides. The research of Roland K. Robins and his collaborators in the mid-20th century laid much of the groundwork in purine analogue synthesis. The initial synthetic routes to the pyrrolo[3,2-d]pyrimidine system were often multi-step and low-yielding. However, the burgeoning interest in these compounds as potential anticancer and antiviral agents spurred the development of more efficient synthetic methodologies.

A significant turning point in the history of 5H-pyrrolo[3,2-d]pyrimidin-4-ol was the discovery of its potent inhibitory activity against purine nucleoside phosphorylase (PNP).[1] PNP is a key enzyme in the purine salvage pathway, and its inhibition was identified as a promising strategy for T-cell selective immunosuppression. This discovery propelled 9-deazaguanine from a chemical curiosity to a lead scaffold in drug discovery, leading to extensive structure-activity relationship (SAR) studies and the development of numerous derivatives with improved potency and pharmacokinetic properties.

The Evolution of Synthetic Strategies

The synthesis of the 5H-pyrrolo[3,2-d]pyrimidin-4-ol core has evolved significantly over the decades, driven by the need for more efficient and versatile routes to access the parent compound and its derivatives.

Early Synthetic Approaches

Early syntheses of the pyrrolo[3,2-d]pyrimidine ring system often involved the construction of a substituted pyrrole ring followed by the annulation of the pyrimidine ring. These methods, while foundational, were often lengthy and lacked broad applicability for creating diverse analogues.

The Rise of Pyrimidine-Based Syntheses

A more common and adaptable approach involves starting from a pre-formed pyrimidine ring and constructing the pyrrole ring onto it. A widely adopted strategy begins with a substituted 2-aminopyrimidine derivative, which undergoes a series of reactions to build the fused pyrrole ring. This approach offers greater flexibility for introducing substituents on the pyrimidine core.

A key intermediate in many modern syntheses is 2-amino-6-methyl-5-nitropyrimidin-4(3H)-one. The general synthetic pathway from this intermediate is outlined below:

Caption: Generalized synthetic workflow for 5H-Pyrrolo[3,2-d]pyrimidin-4-ol.

This pathway highlights the critical steps of protecting the pyrimidine ring, forming a reactive enamine intermediate, and then performing a reductive cyclization to construct the pyrrole ring.

Modern Synthetic Innovations

More recent advancements have focused on improving the efficiency and versatility of the synthesis. These include the development of one-pot, three-component reactions and the use of microwave-assisted synthesis to accelerate reaction times and improve yields.[2] For instance, a facile synthesis of 9-substituted 9-deazapurines has been achieved through direct Friedel-Crafts aroylation or arylmethylation using trifluoromethanesulfonic acid as a catalyst.[3][4]

Biological Activity and Mechanism of Action

The primary biological target of 5H-pyrrolo[3,2-d]pyrimidin-4-ol and its derivatives is purine nucleoside phosphorylase (PNP).

Inhibition of Purine Nucleoside Phosphorylase (PNP)

PNP catalyzes the reversible phosphorolysis of purine ribonucleosides and 2'-deoxyribonucleosides to the corresponding purine base and ribose-1-phosphate or 2'-deoxyribose-1-phosphate. This enzyme is crucial for the purine salvage pathway. Genetic deficiency of PNP in humans leads to a severe T-cell immunodeficiency, highlighting the critical role of this enzyme in T-lymphocyte function. This observation led to the hypothesis that potent PNP inhibitors could be effective T-cell selective immunosuppressive agents for treating T-cell mediated autoimmune diseases and T-cell malignancies, as well as for preventing organ transplant rejection.

5H-Pyrrolo[3,2-d]pyrimidin-4-ol acts as a potent competitive inhibitor of PNP. The pyrrolo[3,2-d]pyrimidine core mimics the natural purine substrate, allowing it to bind to the active site of the enzyme. The absence of the N9 glycosidic bond, which is cleaved in the natural substrate, renders the inhibitor resistant to phosphorolysis.

Sources

- 1. Structure-based design of inhibitors of purine nucleoside phosphorylase. 1. 9-(arylmethyl) derivatives of 9-deazaguanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Facile synthesis of 9-substituted 9-deazapurines as potential purine nucleoside phosphorylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Properties of 9-Deazaguanine

Introduction: The Significance of 9-Deazaguanine in Drug Discovery

9-Deazaguanine is a pivotal molecule in medicinal chemistry, classified as a purine analogue where the nitrogen atom at the 9-position of the guanine ring is replaced by a carbon atom.[1][2] This seemingly subtle structural modification profoundly impacts its biological activity, most notably conferring potent inhibitory effects on purine nucleoside phosphorylase (PNP).[3] PNP inhibitors are actively investigated for therapeutic applications in controlling T-cell proliferation, which is central to managing T-cell cancers, autoimmune diseases, and tissue transplant rejection.[4] The efficacy and developability of 9-deazaguanine and its derivatives are intrinsically linked to their fundamental physicochemical properties.[5][6][7]

This guide provides an in-depth analysis of three core physicochemical parameters for 9-deazaguanine: solubility , pKa , and LogP . Understanding these properties is non-negotiable for researchers in drug discovery, as they govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile. We will delve into the theoretical importance of each parameter, present available data, and provide detailed, field-proven experimental protocols for their determination, explaining the scientific rationale behind each methodological choice.

Chemical Identity and Structure

A clear understanding begins with the molecule's basic identity.

-

IUPAC Name: 2-amino-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one[8]

-

Molecular Formula: C₆H₆N₄O[2]

-

Molecular Weight: 150.14 g/mol [2]

-

CAS Number: 65996-58-9[3]

| Property | Value | Source |

| Molecular Formula | C₆H₆N₄O | [2] |

| Molecular Weight | 150.14 g/mol | [2] |

| CAS Number | 65996-58-9 | [3] |

| Synonyms | NSC 344522, 2-Amino-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one | [3][8] |

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is arguably one of the most critical early indicators of a compound's potential success. Insufficient solubility can compromise data quality in biological assays, hinder the development of viable formulations for in vivo studies, and ultimately lead to poor oral bioavailability.

Causality: Kinetic vs. Thermodynamic Solubility

In drug discovery, solubility is not a single value but is assessed in two distinct contexts:

-

Kinetic Solubility: This is a high-throughput measurement reflecting a compound's solubility under non-equilibrium conditions, typically after a small volume of a DMSO stock solution is rapidly diluted into an aqueous buffer.[9] This mimics the conditions of many in vitro biological screens and is invaluable for the rapid assessment and prioritization of large compound libraries in the early discovery phase.

-

Thermodynamic Solubility: This is the true equilibrium solubility, measured by allowing an excess of the solid compound to equilibrate with an aqueous buffer over an extended period (e.g., 24 hours).[10] This value is crucial for lead optimization, pre-formulation studies, and understanding the maximum achievable concentration in solution under stable conditions.

Experimental Data for 9-Deazaguanine

| Solvent | Solubility | Source |

| DMSO | 20 mg/mL | [4] |

| DMF | 2.5 mg/mL | [4] |

| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL | [4] |

| PBS (pH 7.2) | Slightly soluble | [4] |

| Ethanol | Slightly soluble | [4] |

The "slightly soluble" designation in physiological buffer (PBS) underscores the necessity for precise, quantitative determination using the protocols outlined below.

Experimental Protocol 1: Thermodynamic Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility and is considered the gold standard for its accuracy.

Principle: An excess of the solid compound is agitated in a specific buffer until the concentration of the dissolved compound in the supernatant reaches a constant value, representing equilibrium.

Step-by-Step Methodology:

-

Preparation: Accurately weigh approximately 1-2 mg of solid 9-deazaguanine into a glass vial.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

-

Equilibration: Seal the vials and place them in a shaker or rotator at a constant temperature (e.g., 25°C) for 24 hours. Causality: This extended period is essential to ensure the system reaches a true thermodynamic equilibrium between the solid and dissolved states.

-

Phase Separation: After incubation, allow the vials to stand undisturbed for at least 1 hour to let undissolved solids settle.

-

Filtration/Centrifugation: Carefully remove an aliquot of the supernatant. To remove any remaining solid particulates, either centrifuge the aliquot at high speed (e.g., >10,000 g for 15 minutes) or filter it through a low-binding filter (e.g., 0.45 µm PVDF). Causality: This step is critical. Failure to completely remove undissolved solid will lead to a significant overestimation of solubility.

-

Quantification: Prepare a standard curve of 9-deazaguanine of known concentrations. Analyze the filtered supernatant and the standards using a suitable analytical method, such as HPLC-UV or LC-MS, to determine the concentration.

-

Data Reporting: The resulting concentration is reported as the thermodynamic solubility in µg/mL or µM.

Experimental Protocol 2: Kinetic Solubility (High-Throughput UV-Vis Method)

This protocol is designed for rapid assessment in early discovery.

Principle: A concentrated DMSO stock solution of the compound is added to an aqueous buffer. After a short incubation, any precipitate is removed by filtration, and the concentration of the remaining dissolved compound is measured.

Step-by-Step Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of 9-deazaguanine in 100% DMSO (e.g., 10 mM).

-

Plate Preparation: In a 96-well filter plate (e.g., Millipore MultiScreen), add the aqueous buffer (e.g., 198 µL of PBS, pH 7.4) to each well.

-

Compound Addition: Add a small volume of the DMSO stock solution (e.g., 2 µL) to the buffer. This results in a target concentration (e.g., 100 µM) and a low final DMSO concentration (e.g., 1%). Causality: Keeping the DMSO concentration low is vital as it can act as a co-solvent and artificially inflate solubility measurements.

-

Incubation: Seal the plate and shake for a defined, shorter period (e.g., 1-2 hours) at room temperature.

-

Filtration: Place the filter plate on a vacuum manifold connected to a 96-well UV-compatible collection plate. Apply vacuum to draw the filtrate into the collection plate.

-

Quantification: Measure the UV absorbance of the filtrate in the collection plate using a plate reader at the λmax of 9-deazaguanine (260 nm).[4]

-

Data Analysis: Compare the absorbance of the test compound to that of calibration standards prepared in the same buffer/DMSO mixture to calculate the kinetic solubility.

Caption: Comparative workflows for Thermodynamic and Kinetic solubility assays.

Acidity and Ionization: The pKa Value

The pKa is the pH at which a molecule is 50% ionized. For a drug candidate like 9-deazaguanine with multiple acidic and basic functional groups, the pKa values dictate the net molecular charge at physiological pH (~7.4). This charge state profoundly influences solubility, membrane permeability, and the ability to interact with biological targets.

Expected Ionization Sites of 9-Deazaguanine

Based on its structure, which is analogous to guanine, 9-deazaguanine has several potential ionization sites:

-

Protonation (Basic pKa): The N7 atom on the five-membered ring is a likely site of protonation in acidic conditions.

-

Deprotonation (Acidic pKa): The N1-H and the exocyclic amino group can be deprotonated under basic conditions.

Experimental Data for Deazaguanine Analogs

While a definitive, experimentally determined pKa for 9-deazaguanine is not available in the cited literature, data from the closely related analog 1-deazaguanine and from guanine itself provide excellent estimates.

-

1-Deazaguanine: A study using UV-spectroscopic titration determined two pKa values: 3.93 (attributed to N7 protonation) and 9.10 (attributed to deprotonation of the 6-OH group, which is tautomeric with the C=O group).[10]

-

Guanine: For comparison, guanine has experimentally determined pKa values of approximately 3.4 (N7 protonation) and 9.7 (N1-H deprotonation).[11][12]

Based on this, it is highly probable that 9-deazaguanine possesses a basic pKa around 3-4 and an acidic pKa around 9-10. This means at physiological pH 7.4, the molecule will exist predominantly in its neutral form.

Experimental Protocol: pKa Determination by Potentiometric Titration

This method provides highly accurate pKa values by monitoring pH changes during titration with an acid or base.[9]

Principle: A solution of the compound is titrated with a standardized acid or base. The pH is measured after each addition of titrant, and the resulting curve of pH vs. volume of titrant is used to find the inflection point, which corresponds to the pKa.

Step-by-Step Methodology:

-

System Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).

-

Sample Preparation: Prepare a solution of 9-deazaguanine of known concentration (e.g., 1 mM) in deionized water. To maintain a constant ionic strength, a background electrolyte like 0.15 M KCl is added. Causality: Constant ionic strength minimizes variations in activity coefficients, leading to a more accurate pKa determination.

-

Inert Atmosphere: Place the sample solution in a jacketed beaker under a gentle stream of nitrogen or argon gas. Causality: This purges dissolved CO₂ from the solution, which can form carbonic acid and interfere with the titration of basic compounds.

-

Initial pH Adjustment: For a compound with both acidic and basic pKa's, perform two titrations.

-

Acidic pKa: Titrate with a standardized NaOH solution (e.g., 0.1 M).

-

Basic pKa: First, acidify the sample solution to ~pH 2 with standardized HCl, then titrate with standardized NaOH.

-

-

Titration: Add the titrant in small, precise increments using a calibrated burette. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH value at the midpoint of the steepest part of the curve. More accurately, the pKa is determined from the peak of the first derivative of the titration curve (ΔpH/ΔV vs. V).

Caption: Workflow for determining pKa values via potentiometric titration.

Lipophilicity: Balancing Permeability and Solubility

Lipophilicity, the "oil-loving" nature of a molecule, is a key determinant of its ability to cross biological membranes. It is most commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD).

-

LogP: Describes the partitioning of the neutral form of a molecule between an immiscible lipid phase (typically n-octanol) and an aqueous phase.

-

LogD: Describes the partitioning of all forms of a molecule (neutral and ionized) at a specific pH. For an ionizable compound like 9-deazaguanine, LogD at pH 7.4 is the most physiologically relevant parameter.

Data for 9-Deazaguanine

-

Computed LogP (XLogP3): -0.8 [8]

This negative value indicates that 9-deazaguanine is a hydrophilic compound, preferring the aqueous phase over the lipid phase. This is consistent with its structure, which contains multiple hydrogen bond donors and acceptors.

Experimental Protocol 1: LogP/LogD by the Shake-Flask Method

This is the traditional and most accurate method for LogP determination.

Principle: The compound is dissolved in a biphasic system of n-octanol and water (or buffer for LogD). After vigorous mixing and separation, the concentration of the compound in each phase is measured to calculate the partition coefficient.

Step-by-Step Methodology:

-

Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and the aqueous buffer (e.g., PBS pH 7.4 for LogD) for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

-

Compound Addition: Add the 9-deazaguanine (from a stock solution or as a solid) to a vial containing a known ratio of the pre-saturated n-octanol and buffer (e.g., 1:1 v/v). The initial concentration should be chosen to be within the linear range of the analytical method.

-

Equilibration: Shake the vial for a sufficient time (e.g., 1-3 hours) to allow the compound to partition and reach equilibrium.

-

Phase Separation: Centrifuge the vial at low speed (e.g., 2000 g for 10 minutes) to achieve a sharp separation of the two phases. Causality: Centrifugation is crucial to break up any emulsions and ensure a clean separation, preventing cross-contamination which is a major source of error.

-

Sampling & Quantification: Carefully withdraw an aliquot from both the upper n-octanol phase and the lower aqueous phase. Determine the concentration in each phase (C_oct and C_aq) using HPLC-UV or LC-MS against appropriate calibration curves.

-

Calculation:

-

Distribution Coefficient (D): D = C_oct / C_aq

-

LogD: LogD = log₁₀(D)

-

Experimental Protocol 2: LogP by Reversed-Phase HPLC (RP-HPLC)

This is a rapid, indirect method suitable for higher throughput.

Principle: The retention time of a compound on a nonpolar reversed-phase column (like C18) is correlated with its lipophilicity. By calibrating the system with compounds of known LogP values, the LogP of an unknown compound can be estimated from its retention time.

Step-by-Step Methodology:

-

System Setup: Use a standard RP-HPLC system with a C18 column and a UV detector.

-

Calibration: Select a set of 5-7 standard compounds with known LogP values that bracket the expected LogP of 9-deazaguanine (e.g., from -2 to +4).

-

Isocratic Elution: Inject each standard and the test compound onto the column using a series of isocratic mobile phases with varying organic modifier (e.g., methanol or acetonitrile) concentrations (e.g., 30%, 40%, 50%, 60% organic).

-

Calculate Retention Factor (k'): For each compound at each mobile phase composition, calculate the retention factor: k' = (t_R - t₀) / t₀, where t_R is the retention time of the compound and t₀ is the column dead time.

-

Extrapolate to log k'w: For each compound, plot log k' versus the percentage of organic modifier. Extrapolate the resulting linear plot to 0% organic modifier to obtain the y-intercept, which is log k'w.

-

Generate Calibration Curve: Plot the known LogP values of the standards against their calculated log k'w values. This should yield a linear relationship.

-

Determine LogP of 9-Deazaguanine: Using the log k'w value calculated for 9-deazaguanine, determine its LogP from the calibration curve.

Sources

- 1. 9-Deazaguanine | 65996-58-9 | FD09249 | Biosynth [biosynth.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. scbt.com [scbt.com]

- 4. caymanchem.com [caymanchem.com]

- 5. 9-Deazaguanine derivatives: synthesis and inhibitory properties as multi-substrate analogue inhibitors of mammalian PNPs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of 9-deazaguanine derivatives connected by a linker to difluoromethylene phosphonic acid as multi-substrate analogue inhibitors of PNP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparative in vitro and in vivo activities of two 9-deazaguanine analog inhibitors of purine nucleoside phosphorylase, CI-972 and PD 141955 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 9-Deazaguanine | C6H6N4O | CID 135461003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1-Deazaguanosine-Modified RNA: The Missing Piece for Functional RNA Atomic Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. New Insights about Equilibrium Constants, pKa, of Purine Nitrogenous Bases: The Case of Adenine and Guanine. A UV-Vis Spectrophotometric Study at I = 0.4 M | Journal of the Mexican Chemical Society [jmcs.org.mx]

5H-Pyrrolo[3,2-d]pyrimidin-4-ol as a purine analogue

An In-depth Technical Guide to 5H-Pyrrolo[3,2-d]pyrimidin-4-ol: A Privileged Scaffold in Purine Analogue Chemistry

Abstract

The 5H-pyrrolo[3,2-d]pyrimidin-4-ol core, also known as 9-deazaguanine, represents a cornerstone scaffold in medicinal chemistry, serving as a bioisosteric analogue of the natural purine guanine.[1] By replacing the N9 nitrogen of guanine with a carbon atom, this structural modification imparts significant changes in physicochemical and biological properties, creating a versatile template for the design of targeted therapeutics. This guide provides an in-depth exploration of the 5H-pyrrolo[3,2-d]pyrimidin-4-ol scaffold, from its fundamental chemical characteristics and synthesis to its profound impact on drug discovery, particularly in the realm of kinase inhibition and anticancer agent development.[2][3] We will dissect the structure-activity relationships, mechanistic principles, and key experimental methodologies that underpin its utility for researchers, scientists, and drug development professionals.

The Foundation: Structural Mimicry of a Natural Purine

The therapeutic potential of 5H-pyrrolo[3,2-d]pyrimidin-4-ol originates from its close structural resemblance to guanine, a fundamental component of DNA and RNA. This mimicry allows it to interact with biological targets that normally bind purines, such as enzymes involved in nucleotide metabolism and protein kinases that utilize adenosine triphosphate (ATP).

The key modification—the replacement of the N9 nitrogen with a carbon atom to form a pyrrole ring fused to the pyrimidine—creates what is known as a "9-deaza" analogue.[1] This seemingly subtle change has profound implications:

-

Metabolic Stability: The C-N glycosidic bond in natural nucleosides is susceptible to enzymatic cleavage by phosphorylases. Replacing the N9 with a carbon prevents this cleavage, enhancing the metabolic stability of nucleosides derived from this scaffold.

-

Altered H-Bonding and Electronics: The substitution alters the hydrogen bonding capacity and electron distribution of the heterocyclic system, which can be exploited to fine-tune binding affinity and selectivity for specific protein targets.

-

Scaffold for Derivatization: The pyrrole and pyrimidine rings offer multiple sites for chemical modification, allowing chemists to build libraries of compounds with diverse pharmacological profiles.

Caption: Structural comparison of Guanine and its 9-deaza analogue.

Chemical Synthesis: Constructing the Core Scaffold

The synthesis of the pyrrolo[3,2-d]pyrimidine core is a critical step in the development of new chemical entities. While numerous specific routes exist for substituted derivatives, a common and logical approach involves the sequential construction of the pyrimidine and pyrrole rings. A generalized workflow often begins with a substituted pyrimidine precursor.

One established strategy involves the condensation of 2,4-diamino-6-oxopyrimidine with α-bromo aldehydes, which serves as a key step in building the fused pyrrole ring.[4] More advanced domino reactions, such as a C-N coupling followed by hydroamination, have also been developed to create substituted pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones from readily available alkynylated uracils.[5]